![molecular formula C20H23N3O2S B2765389 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 886906-16-7](/img/structure/B2765389.png)
2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole involves the inhibition of certain enzymes and proteins that are essential for cell growth and division. This leads to the induction of apoptosis in cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole has minimal toxicity and does not affect normal cell growth. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole in lab experiments is its high purity and yield, making it a reliable compound for research. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research of 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole. One potential direction is the development of this compound as an anticancer drug, with further studies needed to determine its efficacy and safety. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases and as an antimicrobial agent. Further research is also needed to optimize the synthesis method and improve the solubility of this compound for easier use in lab experiments.
Conclusion:
In conclusion, 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a promising compound with potential applications in various fields of scientific research. Its reliable synthesis method, minimal toxicity, and potential anticancer, antimicrobial, and anti-inflammatory properties make it a compound worthy of further study.
Synthesis Methods
The synthesis of 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole involves the reaction of benzylsulfonyl chloride with 2-(pyrrolidin-1-yl)ethylamine followed by cyclization with o-phenylenediamine. This method has been optimized for high yield and purity, making it a reliable way to produce this compound.
Scientific Research Applications
2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties, with studies showing its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, with promising results in inhibiting the growth of various bacterial strains.
properties
IUPAC Name |
2-benzylsulfonyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,16-17-8-2-1-3-9-17)20-21-18-10-4-5-11-19(18)23(20)15-14-22-12-6-7-13-22/h1-5,8-11H,6-7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSFKJXNVJZCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole |
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